molecular formula C8H10O3 B009698 Furfuryl glycidyl ether CAS No. 5380-87-0

Furfuryl glycidyl ether

Cat. No.: B009698
CAS No.: 5380-87-0
M. Wt: 154.16 g/mol
InChI Key: RUGWIVARLJMKDM-UHFFFAOYSA-N
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Description

Furfuryl glycidyl ether is an organic compound known for its unique properties and applications. It is a colorless liquid with a distinctive aldehyde-like odor. This compound is widely used in various fields, including resin synthesis, coatings, adhesives, rubber additives, and proton exchange membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl glycidyl ether is typically synthesized through a two-step process. First, furfuryl alcohol reacts with epichlorohydrin under basic conditions to form this compound . The reaction involves the formation of an intermediate, which is then converted to the final product through a ring-opening reaction.

Industrial Production Methods: In industrial settings, this compound is produced by reacting furfuryl alcohol with epichlorohydrin in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Furfuryl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Furfuryl alcohol
  • Furfural
  • Furfurylamine
  • Furfuryl methacrylate

Comparison: Furfuryl glycidyl ether stands out due to its unique ability to form reversible covalent bonds through the Diels-Alder reaction. This property makes it highly valuable in the synthesis of thermally reversible resins and self-healing materials . In contrast, similar compounds like furfuryl alcohol and furfural are primarily used as starting materials for the synthesis of other chemicals .

This compound’s versatility and unique properties make it a valuable compound in various scientific and industrial applications. Its ability to undergo a wide range of chemical reactions and form reversible covalent bonds sets it apart from other similar compounds.

Properties

IUPAC Name

2-(oxiran-2-ylmethoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h1-3,8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGWIVARLJMKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968589
Record name 2-{[(Oxiran-2-yl)methoxy]methyl}furan
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5380-87-0
Record name 2-[(2-Oxiranylmethoxy)methyl]furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5380-87-0
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Record name Furfuryl glycidyl ether
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Record name 2-{[(Oxiran-2-yl)methoxy]methyl}furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,3-epoxypropoxy)methyl]furan
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Synthesis routes and methods

Procedure details

With reference to the chemical reaction formula 7, epichlorohydrin (23.5 mL, 300 mmol), NaOH aqueous solution (22.0 g, 275 mmol) of 50% and TBABr (0.644 g, 2 mmol) as a catalyst are put into a 100 mL round-bottom flask one after another, and intensely magnetic stirred. 2-furanmethanol (9.81 g, 100 mmol) diluted in THF 30 mL is then slowly added by drops into the flask at a room temperature, and then intensely stirred for two hours at a room temperature. Afterwards the reaction liquid is moved to a separatory funnel, into which are added distilled water and EtOAc 200 ml each to wash an organic layer twice and washed with saturated NaCI aqueous solution. After moisture in the funnel is removed by MgSO4, the residue having been filtered and vacuum evaporated is separated to flash chromatography (hexanes:EtOAc=1:1→1:2) to obtain a furfuryl glycidyl ether (13.3 g, 86.3 mmol, 86% of yield) in the form of transparent oil. The data of 1H and 13C-NMR referring to that is as below.
[Compound]
Name
formula 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
catalyst
Reaction Step One
Name
Quantity
22 g
Type
catalyst
Reaction Step One
Name
Quantity
0.644 g
Type
catalyst
Reaction Step One
Quantity
9.81 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of FGE?

A1: FGE has a molecular formula of C8H10O3 and a molecular weight of 154.16 g/mol.

Q2: What spectroscopic data is available for FGE?

A2: FGE can be characterized using techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (1H NMR) spectroscopy. FTIR helps identify functional groups, while 1H NMR provides insights into the arrangement of hydrogen atoms within the molecule. []

Q3: What makes FGE attractive for material applications?

A3: FGE possesses a unique combination of a reactive epoxy group and a furan ring. The epoxy group allows for polymerization and crosslinking reactions, while the furan ring enables reversible modifications via Diels-Alder chemistry. [, , ]

Q4: How does the presence of the furan ring in FGE contribute to its material properties?

A4: The furan ring in FGE enables the creation of thermally reversible crosslinked networks through Diels-Alder reactions with maleimide-containing compounds. This reversibility is crucial for developing self-healing materials. [, , , , , ]

Q5: What is the significance of using FGE in synthesizing poly(propylene carbonate) (PPC)?

A5: FGE, when copolymerized with carbon dioxide and propylene oxide, introduces cross-linking points into the PPC structure. This enhances the thermal and dimensional stability of the resulting copolymer, addressing the brittleness often associated with PPC. [, ]

Q6: How does FGE contribute to the development of self-healing epoxy resins?

A6: FGE acts as a reactive diluent and introduces furan functionality within the epoxy resin network. Upon reaction with bismaleimides, thermally reversible Diels-Alder crosslinks are formed, enabling the resin to self-heal at elevated temperatures. [, , , ]

Q7: Can FGE be used to modify the properties of existing polymers?

A7: Yes, FGE can be incorporated into various polymer systems. For example, it can be used to modify polysulfone (PSU) to improve its crack resistance by creating a thermoplastic-enriched interpenetrating network. []

Q8: What role does FGE play in forming core-crosslinked micelles?

A8: FGE can be incorporated into amphiphilic block copolymers, forming the hydrophobic core of micelles in aqueous solutions. The furan rings in the core can be crosslinked using bismaleimides via Diels-Alder chemistry, enhancing the micelle's stability. [, , ]

Q9: Can FGE be used to create stimuli-responsive materials?

A9: Yes, by incorporating FGE into polymer networks, stimuli-responsive hydrogels can be created. For instance, FGE-modified gelatin hydrogels crosslinked with bismaleimides exhibited pH and salt-responsive swelling behavior. []

Q10: How does FGE contribute to the development of biocompatible materials?

A10: FGE has been successfully used to modify biopolymers like gelatin and chitosan. The furan functionality allows for further modification, potentially creating biocompatible and biodegradable materials for biomedical applications. [, ]

Q11: How is FGE synthesized?

A11: FGE is typically synthesized via the reaction of furfuryl alcohol with epichlorohydrin. This reaction can be facilitated using various catalysts, and the choice of catalyst influences the reaction conditions and purity of the FGE product. [, ]

Q12: How can the molecular weight of FGE-containing polymers be controlled?

A12: Techniques like living anionic ring-opening polymerization (AROP) offer precise control over molecular weight and dispersity of FGE-containing polymers. This control is vital for tailoring material properties. [, , ]

Q13: What analytical methods are used to characterize FGE and its derivatives?

A13: Alongside FTIR and 1H NMR, techniques like size exclusion chromatography (SEC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are employed to determine molecular weight distribution, thermal transitions, and degradation profiles, respectively. [, , , , ]

Q14: Can computational methods be used to study FGE and its polymers?

A14: Yes, molecular dynamics (MD) simulations provide valuable insights into the structure-property relationships of FGE-containing polymers. These simulations help predict and optimize material properties based on their molecular composition. []

Q15: What makes FGE a promising candidate for sustainable material development?

A15: FGE can be derived from renewable resources like furfural, a byproduct of biomass processing. Utilizing FGE in polymer synthesis aligns with the growing emphasis on sustainable and bio-based materials. [, ]

Q16: What are potential future directions for FGE research?

A16: Further exploration of FGE in drug delivery systems, shape-memory materials, and stimuli-responsive coatings hold promise. Continued research on its biocompatibility and biodegradability is crucial for advancing biomedical applications. [, , , , ]

Q17: What are the limitations of current FGE research?

A17: While promising, FGE research is still developing. Further investigations on long-term stability, mechanical properties under various conditions, and potential environmental impact are needed. [, ]

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